{[4-(2,2-Difluoroethoxy)phenyl]methyl}(2-methylpropyl)amine
Overview
Description
{[4-(2,2-Difluoroethoxy)phenyl]methyl}(2-methylpropyl)amine, also known as (2-methylpropyl)-4-(2,2-difluoroethoxy)benzyl amine, is an organic compound with a molecular formula of C10H17F2NO. It is a colorless liquid at room temperature and has a boiling point of 229-230°C. It is a versatile organic compound with various applications in scientific research and industrial processes.
Scientific Research Applications
Ultraviolet Spectra Analysis
- The study of ultraviolet (UV) spectra of various amines, including aniline and aminopyridines, has shown that N-methylation increases the electron-donating ability of the amino group. This research is relevant for understanding the electronic properties of compounds similar to "{[4-(2,2-Difluoroethoxy)phenyl]methyl}(2-methylpropyl)amine" (Cumper & Singleton, 1968).
Amine-Functionalized Materials
- Research on amine-functionalized colloidal silica highlights the importance of amine groups in various applications, particularly in material science. This study provides insights into convenient methods of synthesis and characterization of research-grade materials (Soto-Cantu et al., 2012).
Fluorescence Enhancement
- The study of fluorescence enhancement of trans-4-aminostilbene by N-phenyl substitutions, known as the "amino conjugation effect," is particularly relevant for understanding how structural changes in amines can affect their optical properties (Yang, Chiou, & Liau, 2002).
CO2 Adsorption
- Research on tailoring amine-functionalized hybrid ceramics for CO2 adsorption demonstrates the application of amine compounds in environmental science, particularly in gas separation and adsorption technologies (Prenzel, Wilhelm, & Rezwan, 2014).
Neurotoxicity Studies
- The role of N-methyltransferases in the neurotoxicity associated with certain metabolites, including those derived from pyridines, offers insights into the biochemical and medical implications of amine derivatives (Ansher, Cadet, Jakoby, & Baker, 1986).
properties
IUPAC Name |
N-[[4-(2,2-difluoroethoxy)phenyl]methyl]-2-methylpropan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19F2NO/c1-10(2)7-16-8-11-3-5-12(6-4-11)17-9-13(14)15/h3-6,10,13,16H,7-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBSQYGJGAFPYEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC1=CC=C(C=C1)OCC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19F2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
{[4-(2,2-Difluoroethoxy)phenyl]methyl}(2-methylpropyl)amine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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